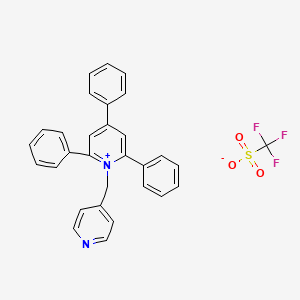
2,4,6-Triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with phenyl groups and a pyridin-4-ylmethyl group, paired with a trifluoromethanesulfonate counterion. Its structure contributes to its stability and reactivity, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinium Core: The initial step involves the synthesis of the pyridinium core through a condensation reaction between pyridine derivatives and benzaldehyde under acidic conditions.
Substitution with Phenyl Groups: The next step is the introduction of phenyl groups at the 2, 4, and 6 positions of the pyridinium ring. This can be achieved through Friedel-Crafts alkylation using phenyl halides and a Lewis acid catalyst.
Attachment of Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group is then attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the pyridinium core.
Formation of the Trifluoromethanesulfonate Salt: Finally, the trifluoromethanesulfonate counterion is introduced by reacting the intermediate compound with trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the pyridinium core to a dihydropyridine or tetrahydropyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridin-4-ylmethyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydropyridine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,4,6-Triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,4,6-Triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyridine: Lacks the pyridin-4-ylmethyl group and trifluoromethanesulfonate counterion, resulting in different chemical properties and applications.
1-Benzyl-2,4,6-triphenylpyridinium chloride: Similar structure but with a benzyl group instead of a pyridin-4-ylmethyl group and a chloride counterion.
2,4,6-Triphenylpyridinium bromide: Similar core structure but with a bromide counterion.
Uniqueness
2,4,6-Triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate is unique due to its specific combination of substituents and counterion, which confer distinct chemical reactivity and potential applications. Its trifluoromethanesulfonate counterion enhances its solubility and stability, making it particularly useful in various research and industrial contexts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
trifluoromethanesulfonate;2,4,6-triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N2.CHF3O3S/c1-4-10-24(11-5-1)27-20-28(25-12-6-2-7-13-25)31(22-23-16-18-30-19-17-23)29(21-27)26-14-8-3-9-15-26;2-1(3,4)8(5,6)7/h1-21H,22H2;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQQNBGARBOHNR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=CC=NC=C4)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide](/img/structure/B2821538.png)
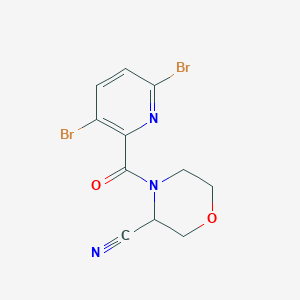
![4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2821541.png)

![1-[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2821545.png)
![3-chloro-4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2821547.png)
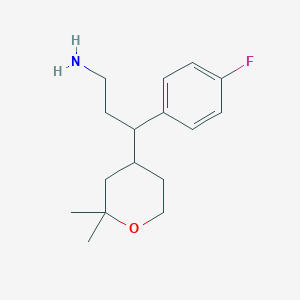
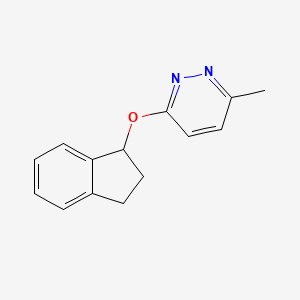
![N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2821552.png)
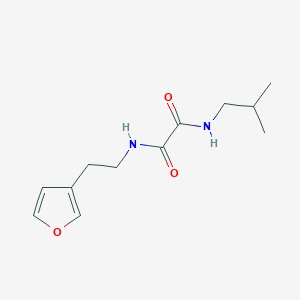
![4-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2821555.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2821557.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2821558.png)

